2,3-Dichloroquinoxaline-5-carbonyl chloride

Description

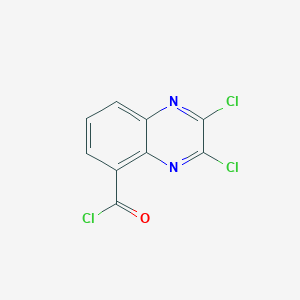

2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS No. 1919-39-7) is a halogenated quinoxaline derivative with the molecular formula C₉H₃Cl₃N₂O and a molecular weight of 261.49 g/mol. Its structure features two chlorine atoms at the 2- and 3-positions of the quinoxaline ring and a reactive carbonyl chloride group at the 5-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-deficient aromatic system and acylating capability are leveraged for constructing complex molecules.

Structure

3D Structure

Properties

CAS No. |

1919-39-7 |

|---|---|

Molecular Formula |

C9H3Cl3N2O |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

2,3-dichloroquinoxaline-5-carbonyl chloride |

InChI |

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |

InChI Key |

ODMHNISSKQSEFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.

Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .

Scientific Research Applications

Biological Activities

The biological significance of 2,3-Dichloroquinoxaline-5-carbonyl chloride is underscored by its demonstrated antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of 2,3-dichloroquinoxaline exhibit significant activity against both Gram-positive and Gram-negative bacteria. One study highlighted that these compounds disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, it has been reported that certain derivatives can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell survival pathways .

Predictive Modeling

Computational tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict potential biological targets for 2,3-dichloroquinoxaline derivatives. These predictions indicate a broad spectrum of therapeutic possibilities against various enzymes and receptors .

Applications in Research

The applications of this compound extend into several key areas:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical agents due to its potential therapeutic effects. It has been utilized in developing drugs that target cancer and infectious diseases .

Materials Science

In materials science, quinoxaline derivatives are explored for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and other advanced materials .

Case Studies

Several notable studies illustrate the applications and effectiveness of this compound:

- Antimicrobial Studies : In one investigation, derivatives showed significant efficacy against common pathogens. The mechanism involved membrane disruption leading to bacterial death .

- Anticancer Research : Another study focused on the ability of these derivatives to induce apoptosis in various cancer cell lines. The findings indicated that they could effectively inhibit tumor growth through specific molecular pathways .

- Predictive Modeling Studies : Utilizing computational methods revealed potential interactions with various biological targets, suggesting further avenues for therapeutic development .

Data Tables

Mechanism of Action

The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives are widely studied for their diverse reactivity and applications. Below is a comparative analysis of 2,3-dichloroquinoxaline-5-carbonyl chloride with structurally related compounds:

Structural and Functional Differences

2,3-Dichloroquinoxaline (C₈H₄Cl₂N₂): Key Difference: Lacks the carbonyl chloride group at position 5. Reactivity: Less reactive toward nucleophiles due to the absence of the acyl chloride moiety. Primarily undergoes electrophilic substitution or metal-catalyzed coupling reactions. Applications: Used as a building block for luminescent materials and corrosion inhibitors.

Quinoxaline-5-carbonyl Chloride (C₉H₅ClN₂O): Key Difference: No chlorine substituents at positions 2 and 3. Reactivity: The unsubstituted quinoxaline ring is less electron-deficient, reducing its electrophilic reactivity compared to the dichloro derivative. Applications: Limited utility in cross-coupling reactions but employed in peptide synthesis.

7-Acetyl-2,3-diphenylbenzo[g]quinoxaline-5,10-dione (C₂₈H₁₈N₂O₃): Key Difference: Fused benzoguinoxaline system with acetyl and diphenyl substituents. Reactivity: The electron-withdrawing ketone groups enhance conjugation but reduce acylating activity. Applications: Studied for optoelectronic properties due to extended π-systems.

Data Table: Comparative Properties of Quinoxaline Derivatives

Research Findings and Limitations

- Synthetic Challenges: The dichloro-carbonyl chloride derivative’s high reactivity necessitates low-temperature handling, unlike simpler quinoxalines.

- Further experimental studies are required to fill these gaps.

Biological Activity

2,3-Dichloroquinoxaline-5-carbonyl chloride is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The structural modifications in quinoxaline compounds often lead to enhanced biological activities, making them valuable in drug development.

Biological Activities

-

Antimicrobial Activity

- Quinoxaline derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and other pathogens .

- A recent study highlighted the synthesis of novel quinoxaline derivatives that demonstrated potent antimicrobial effects, suggesting that this compound could serve as a precursor for developing new antimicrobial agents .

-

Anticancer Properties

- Quinoxaline derivatives have been evaluated for their anticancer activities against several cancer cell lines. For example, compounds derived from 2,3-dichloroquinoxaline were tested against cervical cancer (HeLa), liver cancer (SMMC-7721), and leukemia (K562) cells. Some exhibited IC50 values as low as 0.071 μM, indicating strong anticancer potential .

- The structure-activity relationship (SAR) studies revealed that specific substituents significantly influence the anticancer efficacy of these compounds. Electron-donating groups generally enhance activity while electron-withdrawing groups diminish it .

-

Mechanisms of Action

- The mechanisms through which quinoxaline derivatives exert their biological effects include:

- Enzyme Inhibition : Some derivatives act as inhibitors of critical enzymes involved in cancer progression and microbial resistance .

- Interaction with Cellular Pathways : They may modulate various signaling pathways related to apoptosis and cell proliferation .

- Formation of Reactive Oxygen Species (ROS) : Certain compounds induce oxidative stress in cancer cells, leading to cell death .

- The mechanisms through which quinoxaline derivatives exert their biological effects include:

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various quinoxaline derivatives, this compound showed promising results against multidrug-resistant strains. The study utilized a disk diffusion method to assess efficacy, revealing that this compound significantly inhibited bacterial growth compared to control groups.

Case Study 2: Anticancer Activity

A series of synthesized quinoxaline derivatives were tested for anticancer activity against multiple cell lines. Notably, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential of this compound in developing novel cancer therapies.

Data Summary

Q & A

Q. What are the established synthetic routes for 2,3-dichloroquinoxaline-5-carbonyl chloride, and what critical reaction conditions must be controlled?

The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, anhydrous aluminum trichloride (AlCl₃) in carbon tetrachloride (CCl₄) can facilitate electrophilic substitution, with acetyl chloride acting as an acylating agent. Reaction temperature (0–5°C during reagent addition) and stoichiometric ratios are critical to avoid side reactions like over-chlorination or decomposition . Post-synthesis purification via recrystallization (e.g., chloroform) ensures product stability .

Q. How is this compound characterized structurally and functionally?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass spectrometry (EI) : Confirms molecular ion peaks (e.g., [M]⁺ at m/z corresponding to the molecular formula) and fragmentation patterns .

- ¹H/¹³C NMR : Resolves aromatic protons and carbons, with deshielding effects from electron-withdrawing groups (e.g., Cl, COCl) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its acyl chloride reactivity and potential toxicity:

- Use fume hoods and personal protective equipment (nitrile gloves, goggles, lab coats).

- Avoid prolonged storage; degradation may increase hazards (e.g., HCl release).

- Dispose of waste via regulated chemical disposal services, adhering to federal and institutional guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yields depend on:

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution efficiency but requires strict moisture control .

- Temperature gradients : Slow reagent addition at 0–5°C minimizes exothermic side reactions, while room-temperature stirring ensures completion .

- Solvent choice : Polar aprotic solvents (e.g., CCl₄) stabilize intermediates without participating in side reactions .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in IR or NMR peaks may arise from solvent effects, impurities, or instrumentation calibration. Cross-validate data using:

- Multi-technique analysis (e.g., combining GC-MS and HPLC for purity checks).

- Reference databases : Compare with NIST-standardized spectra for analogous chlorinated quinoxalines .

- Computational modeling : DFT calculations predict vibrational frequencies and chemical shifts to corroborate experimental data .

Q. How does the electron-withdrawing nature of substituents influence reactivity in downstream applications?

The 5-carbonyl chloride group increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols). The 2,3-dichloro substituents deactivate the quinoxaline ring, directing further reactions to the carbonyl site. For example, in glycoconjugate synthesis, amino alcohols selectively attack the carbonyl, forming stable amide bonds .

Q. What mechanistic insights explain side-product formation during derivatization reactions?

Competing pathways (e.g., hydrolysis of COCl to COOH under humid conditions) can reduce yields. Kinetic studies under controlled humidity and temperature reveal:

- Hydrolysis rates correlate with water content in solvents.

- Catalytic bases (e.g., Hünig’s base) suppress protonation of intermediates, favoring nucleophilic substitution over hydrolysis .

Methodological & Analytical Questions

Q. How are reaction intermediates monitored in real-time during synthesis?

- In-situ FTIR : Tracks carbonyl group transformations.

- TLC/HPLC : Quantifies intermediate stability and reaction progress.

- Quenching experiments : Isolate intermediates at timed intervals for NMR analysis .

Q. What computational tools aid in predicting the compound’s reactivity or stability?

Q. How are synthetic by-products identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.